KI696

KEAP1-NRF2 PPI Binding affinity Isothermal titration calorimetry

KI696 is the definitive selective, reversible KEAP1/NRF2 protein-protein interaction inhibitor (Kd=1.3 nM) for rigorous NRF2 target validation. Unlike electrophilic activators (sulforaphane, bardoxolone) that covalently modify KEAP1 cysteines and confound results with off-target stress responses, KI696 binds directly to the KEAP1 Kelch domain without covalent modification, enabling clean dissection of NRF2-specific transcriptional programs. Validated for in vitro pathway activation at 10–100 nM in NHBE/HepG2 cells and acute in vivo target engagement via IV infusion in rodent pulmonary inflammation models. Essential orthogonal control for electrophilic activator studies and a proven KEAP1 recruiter for PROTAC design. Choose KI696 when mechanistic precision is non-negotiable.

Molecular Formula C28H30N4O6S
Molecular Weight 550.6 g/mol
Cat. No. B608341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKI696
SynonymsKI-696;  KI 696;  KI696; 
Molecular FormulaC28H30N4O6S
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
InChIInChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1
InChIKeyZDNGJXBUEQNFBQ-GCJKJVERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KI696: A High-Affinity Chemical Probe for KEAP1-NRF2 Protein-Protein Interaction Inhibition


KI696 (CAS 1799974-70-1) is a small-molecule chemical probe that functions as a selective, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI) [1]. Discovered through fragment-based screening by the Structural Genomics Consortium (SGC), KI696 disrupts KEAP1-mediated ubiquitination and degradation of NRF2, leading to NRF2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression [1]. Unlike electrophilic NRF2 activators (e.g., sulforaphane, bardoxolone methyl, dimethyl fumarate) that covalently modify KEAP1 cysteine residues, KI696 is a direct, reversible PPI inhibitor that binds with high affinity to the KEAP1 Kelch domain [1][2]. This mechanistic distinction enables orthogonal interrogation of NRF2 biology without confounding electrophilic off-target effects [2].

Why Electrophilic NRF2 Activators Cannot Substitute for KI696 in Mechanistic Studies Requiring Orthogonal Pathway Engagement


Electrophilic NRF2 activators such as sulforaphane, bardoxolone methyl, and dimethyl fumarate act via covalent modification of KEAP1 cysteine residues (primarily C151), triggering a broad and often non-specific cellular stress response that confounds interpretation of NRF2-dependent biology [1]. In contrast, KI696 is a direct, reversible KEAP1-NRF2 PPI inhibitor that activates NRF2 without electrophilic stress, enabling clean dissection of NRF2-specific transcriptional programs [1]. Furthermore, clinically advanced PPI inhibitors like omaveloxolone exhibit markedly different potency and selectivity profiles; omaveloxolone is an FDA-approved drug for Friedreich's ataxia with distinct pharmacokinetic properties, while KI696 is a tool compound optimized for in vitro and acute in vivo target validation rather than chronic therapeutic use [2]. Substituting KI696 with an electrophilic activator or a different PPI inhibitor without matching binding affinity, cellular potency, and selectivity profile risks misinterpretation of experimental outcomes due to divergent mechanisms, off-target effects, and variable target engagement [1][3].

KI696 Comparative Quantitative Evidence: Binding Affinity, Cellular Potency, In Vivo Target Engagement, and Selectivity


KI696 Exhibits Sub-Nanomolar Binding Affinity for KEAP1 Kelch Domain, Surpassing Electrophilic Activators by >100-Fold

KI696 demonstrates exceptionally high binding affinity for the KEAP1 Kelch domain with an isothermal titration calorimetry (ITC) Kd of 1.3 nM [1]. In contrast, the electrophilic activator sulforaphane, which does not directly bind the Kelch domain but instead modifies KEAP1 cysteines, exhibits a functional NRF2 activation EC50 of approximately 1.3 µM—a 1000-fold lower potency [2]. Similarly, bardoxolone methyl inhibits KEAP1-mediated NRF2 ubiquitination with an IC50 of 1.2 µM, representing a ~920-fold lower affinity . This stark difference in direct target engagement underscores KI696's utility as a high-precision tool for probing KEAP1-NRF2 PPI without the confounding electrophilic stress inherent to covalent modifiers.

KEAP1-NRF2 PPI Binding affinity Isothermal titration calorimetry

KI696 Induces Robust NRF2 Nuclear Accumulation in NHBE Cells at Low Nanomolar Concentrations

In normal human bronchial epithelial (NHBE) cells, KI696 treatment for 6 hours increases nuclear NRF2 protein levels by 100% at 10 nM and 127% at 100 nM relative to vehicle control . By comparison, the electrophilic activator dimethyl fumarate (DMF) requires concentrations of approximately 5 µM (5000 nM) to achieve half-maximal NRF2 activation in cell-based assays . This ~500-fold higher cellular potency of KI696 reflects its direct, high-affinity disruption of the KEAP1-NRF2 interaction, whereas DMF's indirect mechanism necessitates higher concentrations and is associated with glutathione depletion and off-target protein alkylation. The superior cellular potency of KI696 at low nanomolar concentrations enables precise modulation of NRF2 activity without cytotoxic or off-target effects commonly observed with electrophilic activators at their effective concentrations.

NRF2 nuclear translocation Cellular potency NHBE cells

KI696 Displays High Selectivity: Minimal Off-Target Activity Across 49 In Vitro Functional Assays

KI696 was profiled against a panel of 49 in vitro functional assays representing diverse targets including channels, enzymes, and receptors. It exhibited no significant cross-reactivity except for three targets: organic anion transporting polypeptide 1B1 (OATP1B1, IC50 = 2.5 µM), bile salt export pump (BSEP, IC50 = 4.0 µM), and phosphodiesterase 3A (PDE3A, IC50 = 10 µM) [1]. Importantly, these IC50 values are 2,000- to 7,700-fold higher than its KEAP1 binding Kd (1.3 nM), indicating a wide selectivity window. In contrast, electrophilic activators like sulforaphane and bardoxolone methyl are known to covalently modify multiple cellular proteins and exhibit pleiotropic effects including HDAC inhibition and NF-κB modulation . The defined off-target profile of KI696 enables researchers to attribute observed biological effects confidently to KEAP1-NRF2 pathway modulation.

Selectivity Off-target profiling Drug safety

KI696 Dose-Dependently Induces NRF2 Target Genes in Rat Lung with Defined In Vivo EC50 Values

Intravenous infusion of KI696 in rats (10, 35, 50 µmol/kg over 6 h) induces expression of six canonical NRF2 target genes in lung tissue in a dose-dependent manner [1]. Maximum fold increases over vehicle control are: Nqo1 (37×), Ho-1 (17×), Srxn1 (28×), Gsta3 (15×), Gclc (13×), and Txnrd1 (9×) [1]. Calculated EC50 values for each gene range from 25.7 to 44.1 µmol/kg, with an average of 36.4 ± 3.4 µmol/kg [1]. Steady-state blood concentrations achieved at these doses are 407 ± 44 nM (10 µmol/kg), 946 ± 50 nM (35 µmol/kg), and 1437 ± 186 nM (50 µmol/kg) [1]. In contrast, clinically used electrophilic activators like dimethyl fumarate exhibit less well-defined in vivo target engagement and are dosed orally at much higher mg/kg levels, often with variable bioavailability. The quantifiable in vivo EC50 and exposure-response relationship for KI696 provide a benchmark for experimental design and cross-study comparisons.

In vivo pharmacodynamics Target engagement Rat lung

KI696 Attenuates Ozone-Induced Pulmonary Inflammation and Restores Lung GSH Depletion In Vivo

In a rat model of ozone-induced pulmonary inflammation, KI696 administered intravenously (10-50 µmol/kg) significantly reduced lung inflammation markers and restored ozone-depleted glutathione (GSH) levels in a dose-dependent manner [1]. Specifically, exposure to ozone (24 h post-dose) produced a significant depletion in lung GSH, which KI696 restored dose-dependently [1]. This functional protection is a direct consequence of NRF2 pathway activation. While electrophilic activators like sulforaphane have also shown protective effects in pulmonary models, KI696's defined mechanism and dose-response allow for cleaner interpretation of NRF2-dependent protective effects without confounding electrophile-induced cellular stress responses that can themselves influence inflammation and redox balance [2].

Pulmonary inflammation Ozone injury GSH restoration

Optimal Research Applications for KI696: Leveraging High-Affinity KEAP1-NRF2 PPI Inhibition


In Vitro Target Validation: Dissecting NRF2-Dependent Gene Expression Without Electrophilic Confounders

KI696's sub-nanomolar KEAP1 binding affinity (Kd = 1.3 nM) and clean off-target profile make it ideal for in vitro studies requiring precise, NRF2-specific pathway activation. Researchers can use KI696 at 10-100 nM in cell culture (e.g., NHBE, HepG2) to induce robust nuclear NRF2 accumulation and target gene expression without triggering electrophilic stress responses or cytotoxicity [1]. This is particularly valuable when dissecting NRF2-dependent transcriptional programs in the context of oxidative stress, inflammation, or cancer, where electrophilic activators (sulforaphane, bardoxolone) introduce confounding redox and alkylation effects [2].

Acute In Vivo Pharmacodynamic Studies in Pulmonary Inflammation Models

KI696 is validated for acute in vivo target engagement and functional efficacy studies in rodent models of pulmonary inflammation. Intravenous infusion (10-50 µmol/kg) produces dose-dependent induction of NRF2 target genes in lung tissue (EC50 ~36 µmol/kg) and attenuates ozone-induced lung inflammation and GSH depletion [1]. This defined exposure-response relationship enables researchers to benchmark NRF2 activation against functional outcomes. The compound's pharmacokinetic limitations (high clearance, short half-life, lack of oral bioavailability) restrict its use to acute IV infusion studies, but this is sufficient for target validation and mechanistic proof-of-concept experiments .

Orthogonal Pathway Activation Controls for Electrophilic NRF2 Activators

KI696 serves as an essential orthogonal tool when studying electrophilic NRF2 activators. Because KI696 activates NRF2 via direct KEAP1-NRF2 PPI inhibition without cysteine modification, it can be used in parallel with compounds like sulforaphane or dimethyl fumarate to distinguish NRF2-dependent effects from electrophile-specific off-target activities [1]. For example, in ARE-luciferase reporter assays, KI696 and electrophilic activators exhibit distinct synergy patterns, reflecting their different activation mechanisms . Including KI696 as a control compound strengthens mechanistic conclusions and clarifies the specificity of observed phenotypes.

Chemical Biology Tool for PROTAC Design and KEAP1 E3 Ligase Recruitment

KI696's well-characterized KEAP1 binding and selectivity profile has enabled its use as a recruitment handle for KEAP1-based PROTACs (proteolysis-targeting chimeras). Researchers have successfully converted KI696 into a KEAP1 E3 ligase recruiter, leveraging its high affinity (Kd = 1.3 nM) and defined binding mode to the Kelch domain [1]. This application extends KI696's utility beyond pathway activation to targeted protein degradation, where its selectivity and lack of electrophilic reactivity are critical for minimizing off-target degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for KI696

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.